molecular formula C7H9NO2 B086963 N-Isopropylmaleimide CAS No. 1073-93-4

N-Isopropylmaleimide

Cat. No. B086963
CAS RN: 1073-93-4
M. Wt: 139.15 g/mol
InChI Key: NQDOCLXQTQYUDH-UHFFFAOYSA-N
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Patent
US08877798B2

Procedure details

A cooled (5° C.) stirred solution of maleic anhydride (29.4 g, 0.30 mole) in anhydrous ether (150 mL) under nitrogen was treated dropwise over 45 min with a solution of isopropylamine (35.5 g, 0.60 mole) in anhydrous ether (100 mL) at a rate to keep the pot temp <20° C. The mixture was then stirred at 10° C. for 15 min, filtered, and the filter cake rinsed with anhydrous ether and dried in vacuo to afford a white solid. This was taken up in acetic anhydride (250 mL), treated with anhydrous sodium acetate (12.3 g, 0.15 mole), and heated to 75° C. with stirring for 4.5 h, then at 100° C. for 1.5 h. The mixture was concentrated in vacuo and the residue taken up in methylene chloride (300 mL), washed with saturated aqueous sodium bicarbonate (200 mL), water (200 mL), dried (MgSO4), and concentrated in vacuo. The residue was distilled (approx. 5 mm pressure) to afford two products; one an N-isopropylmaleimide that distilled at 82° C. (13.0 g), the other an acetate adduct of N-isopropylmaleimide that distilled at 154° C. (12.9 g). The acetate adduct was dissolved in 4:1 acetonitrile/triethylamine (100 mL), heated to 65° C. for 4 h, then concentrated in vacuo. The residue was dissolved in methylene chloride and filtered through a pad of silica gel (eluted with methylene chloride) to afford an additional 3.5 g of N-isopropylmaleimide. Total yield was 16.5 g of N-isopropylmaleimide (40%).
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH:8]([NH2:11])([CH3:10])[CH3:9].C([O-])(=O)C.[Na+]>CCOCC.C(OC(=O)C)(=O)C>[CH:8]([N:11]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:7])([CH3:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
35.5 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 10° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pot temp <20° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake rinsed with anhydrous ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75° C.
STIRRING
Type
STIRRING
Details
with stirring for 4.5 h
Duration
4.5 h
WAIT
Type
WAIT
Details
at 100° C. for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (200 mL), water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (approx. 5 mm pressure)
CUSTOM
Type
CUSTOM
Details
to afford two products
DISTILLATION
Type
DISTILLATION
Details
one an N-isopropylmaleimide that distilled at 82° C. (13.0 g)
DISTILLATION
Type
DISTILLATION
Details
the other an acetate adduct of N-isopropylmaleimide that distilled at 154° C. (12.9 g)
DISSOLUTION
Type
DISSOLUTION
Details
The acetate adduct was dissolved in 4:1 acetonitrile/triethylamine (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C. for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel (eluted with methylene chloride)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 8.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.